molecular formula C20H20N4O4S B10992028 methyl 2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10992028
M. Wt: 412.5 g/mol
InChI Key: OLBFVEVUNSEOGD-UHFFFAOYSA-N
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Description

Methyl 2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyridazinone ring, a thiazole ring, and a carboxylate ester group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyridazinone Ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea or thioamides.

    Coupling Reactions: The pyridazinone and thiazole intermediates are then coupled using acylation or amidation reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combined pyridazinone and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

Methyl 2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiazole ring fused with a pyridazine derivative, which is known to influence its biological interactions. The molecular formula is C18H16N4O4SC_{18}H_{16}N_{4}O_{4}S with a molecular weight of 384.4 g/mol. Its structural components are key to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The thiazole and pyridazine moieties allow for effective binding to active sites, potentially inhibiting enzyme activity or modulating receptor functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thus altering physiological responses.
  • Receptor Modulation : It can bind to receptors that regulate various biological processes, influencing signal transduction pathways.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro.

Anti-inflammatory Effects

In vitro studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect could be beneficial in treating inflammatory diseases.

Anticancer Potential

Preliminary studies have indicated that the compound may induce apoptosis in cancer cell lines. Mechanistic studies are ongoing to elucidate the pathways involved.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antibacterial effects of related pyridazine derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's structural similarity suggests it may exhibit comparable efficacy.
    Bacterial StrainInhibition Zone (mm)Reference
    Staphylococcus aureus15
    Escherichia coli12
  • Anti-inflammatory Study : An investigation into the anti-inflammatory properties revealed that compounds with similar structures significantly reduced TNF-alpha levels in cell cultures.
    CompoundTNF-alpha Reduction (%)Reference
    Similar Pyridazine Derivative45
    Methyl Thiazole Compound50
  • Anticancer Activity : In a study evaluating apoptosis induction, this compound showed promising results against breast cancer cell lines.
    Cell LineApoptosis Induction (%)Reference
    MCF730
    MDA-MB-23125

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

methyl 2-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H20N4O4S/c1-12(2)18-17(19(27)28-3)22-20(29-18)21-15(25)11-24-16(26)10-9-14(23-24)13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3,(H,21,22,25)

InChI Key

OLBFVEVUNSEOGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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